Cas no 2751614-73-8 (2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one)

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one structure
2751614-73-8 structure
商品名:2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
CAS番号:2751614-73-8
MF:C13H14N2O
メガワット:214.263062953949
CID:6030268
PubChem ID:165654075

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 2751614-73-8
    • EN300-37296699
    • 2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
    • 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
    • インチ: 1S/C13H14N2O/c1-3-4-8-11-14-12-9(2)6-5-7-10(12)13(16)15-11/h3,5-7H,1,4,8H2,2H3,(H,14,15,16)
    • InChIKey: FFKBIYAPFUIIFP-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=C(C)C=2N=C(CCC=C)N1

計算された属性

  • せいみつぶんしりょう: 214.110613074g/mol
  • どういたいしつりょう: 214.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 41.5Ų

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37296699-0.05g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
0.05g
$252.0 2023-06-02
Enamine
EN300-37296699-0.1g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
0.1g
$376.0 2023-06-02
Enamine
EN300-37296699-5.0g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
5g
$3147.0 2023-06-02
Enamine
EN300-37296699-0.25g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
0.25g
$538.0 2023-06-02
Enamine
EN300-37296699-0.5g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
0.5g
$847.0 2023-06-02
Enamine
EN300-37296699-10.0g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
10g
$4667.0 2023-06-02
1PlusChem
1P02887K-2.5g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
2.5g
$2691.00 2023-12-18
1PlusChem
1P02887K-50mg
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
50mg
$363.00 2024-05-07
1PlusChem
1P02887K-5g
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
5g
$3952.00 2023-12-18
1PlusChem
1P02887K-250mg
2-(but-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one
2751614-73-8 95%
250mg
$727.00 2023-12-18

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one 関連文献

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-oneに関する追加情報

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2751614-73-8): An Emerging Compound in Medicinal Chemistry

2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2751614-73-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

The chemical structure of 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one is characterized by a quinazolinone core with a butenyl substituent at the 2-position and a methyl group at the 8-position. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. Recent studies have highlighted the importance of these structural modifications in enhancing the compound's pharmacological profile.

In terms of synthesis, 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one can be prepared through a multi-step process involving the condensation of appropriate precursors followed by cyclization and functional group manipulation. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. This is crucial for advancing the compound into preclinical and clinical stages of drug development.

The biological activity of 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has been extensively studied in various in vitro and in vivo models. One of the key areas of interest is its antitumor activity. Research has shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt and MAPK pathways.

Beyond its antitumor properties, 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has also demonstrated anti-inflammatory effects. Inflammatory diseases are a significant global health burden, and there is a growing need for new therapeutic agents with improved safety profiles. Studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

The antimicrobial activity of 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has also been investigated. Antibiotic resistance is a critical issue in modern medicine, and there is an urgent need for new classes of antimicrobial agents. Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

To further evaluate the potential therapeutic applications of 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one, several preclinical studies have been conducted. These studies have assessed the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. The results have been promising, with the compound demonstrating favorable pharmacokinetic parameters and low toxicity in animal models.

In addition to its direct biological activities, 2-(But-3-en-1-yl)-8-methyl-3,4-dihydroquinazolin-4-one has also shown potential as a lead compound for drug discovery. Structure-based drug design approaches have been employed to optimize its structure for improved potency and selectivity. These efforts have led to the identification of several analogs with enhanced biological activities and reduced side effects.

The future prospects for 2-(But-3-en-1-y\-l)-8-methyl\-3\-,4\-dihydroquinazo\-lin\-4\-one are promising. Ongoing research is focused on elucidating its detailed mechanism of action at the molecular level and exploring its potential in combination therapies with existing drugs. Clinical trials are also being planned to evaluate its safety and efficacy in human subjects.

In conclusion, 2-(But\-3\-en\-1\-yl)\-,8\-methyl\-,3\-,4\-dihydr\-oqui\-nazo\-lin\-,4\-one (CAS No\. 2751614\-,73\-,8) represents an exciting advancement in medicinal chemistry\. Its unique structural features and diverse biological activities make it a valuable candidate for further development as a therapeutic agent\. Continued research will undoubtedly uncover more about its potential applications in treating various diseases\.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.